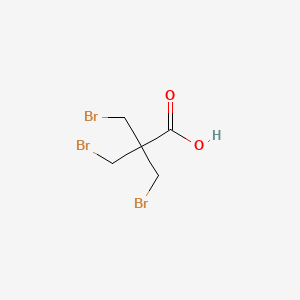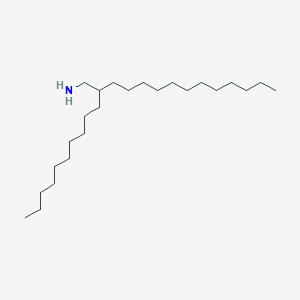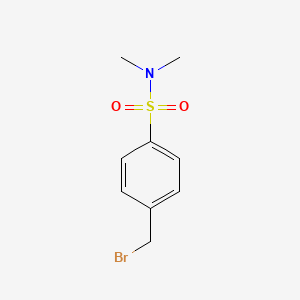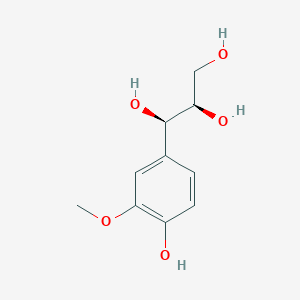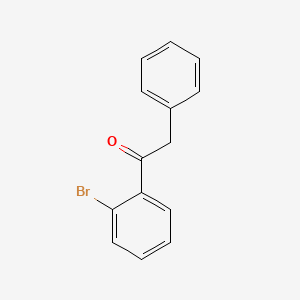
1-(2-Bromophenyl)-2-Phenylethanone
概要
説明
“1-(2-Bromophenyl)-2-Phenylethanone” is also known as “2-Bromoacetophenone”. It undergoes an enantioselective addition reaction with phenylacetylene catalyzed by chiral camphorsulfonamide . It reacts with aliphatic primary amines in the presence of a palladium catalyst to afford 3-methyleneisoindolin-1-ones .
Synthesis Analysis
Substituted 2-bromo-phenols can be synthesized by heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C . The efficiency of such a procedure and the possible mechanism have been discussed .
Molecular Structure Analysis
The molecular formula of “1-(2-Bromophenyl)-2-Phenylethanone” is C8H7BrO . The molecular weight is 199.045 .
Chemical Reactions Analysis
Electrophilic addition to alkenes and electrophilic aromatic substitution are both polar, stepwise processes, and the key step for each is the attack of an electrophile at carbon to form a cationic intermediate .
Physical And Chemical Properties Analysis
The density of “1-(2-Bromophenyl)-2-Phenylethanone” is 1.4±0.1 g/cm3 . The boiling point is 370.0±11.0 °C at 760 mmHg .
科学的研究の応用
I have conducted searches to find specific scientific research applications for “1-(2-Bromophenyl)-2-Phenylethanone”, but the information available online is quite general and does not provide detailed applications. The compound is mentioned as a dyestuff intermediate and a building block for research, with potential uses in areas such as Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical .
作用機序
Safety and Hazards
特性
IUPAC Name |
1-(2-bromophenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFZOFCSIFMCEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506991 | |
| Record name | 1-(2-Bromophenyl)-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36081-66-0 | |
| Record name | 1-(2-Bromophenyl)-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis of 1-(2-bromophenyl)-2-phenylethanone described in the research paper?
A1: The paper describes a novel method for synthesizing 1-(2-bromophenyl)-2-phenylethanone using a palladium-catalyzed α-arylation reaction. [] This method is notable because it allows for the selective arylation of the α-carbon of ortho-bromoacetophenones without affecting the existing bromine substituent. This selectivity is crucial because it opens up possibilities for further functionalization of the molecule at the bromine site.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





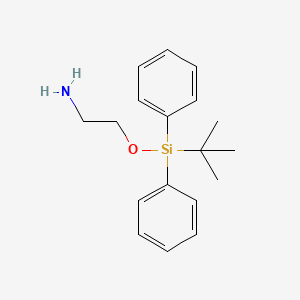

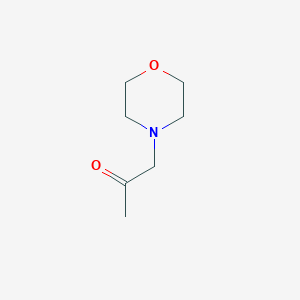
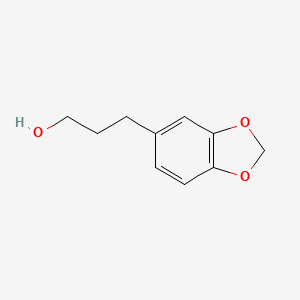

![4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1337903.png)
